2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester
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Overview
Description
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyridine ring, a thiazole ring, and a boronic acid pinacol ester group. Its molecular formula is C14H17BN2O2S, and it has a molecular weight of 288.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method is the reaction of 2-(Pyridin-2-yl)thiazole-5-boronic acid with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for boronic esters, including this compound, often involve large-scale batch or continuous processes. These methods typically use similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and purification systems is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Radical initiators and hydrogen sources are used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major products are the corresponding hydrocarbons.
Scientific Research Applications
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester in chemical reactions involves the formation and cleavage of boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In protodeboronation, the boronic ester is cleaved by a radical mechanism, leading to the formation of the corresponding hydrocarbon .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester: Similar structure but with the pyridine ring substituted at the 4-position.
Thiazole-5-boronic acid pinacol ester: Lacks the pyridine ring, making it less complex.
Uniqueness
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester is unique due to the presence of both a pyridine and a thiazole ring, which can participate in various chemical reactions and interactions. This dual functionality makes it a versatile building block in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-pyridin-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-17-12(20-11)10-7-5-6-8-16-10/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBBMXGFOLJACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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